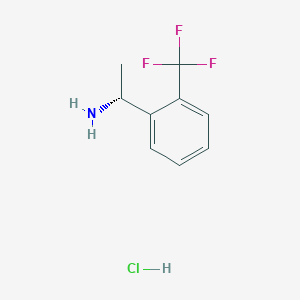

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

CAS No.: 865815-07-2

Cat. No.: VC2834563

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865815-07-2 |

|---|---|

| Molecular Formula | C9H11ClF3N |

| Molecular Weight | 225.64 g/mol |

| IUPAC Name | (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | RSQQUJNUAPWZKX-FYZOBXCZSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1C(F)(F)F)N.Cl |

| SMILES | CC(C1=CC=CC=C1C(F)(F)F)N.Cl |

| Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)N.Cl |

Introduction

Chemical Structure and Properties

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a salt form of the corresponding free base. Its chemical structure features a chiral center with R-configuration, making it stereochemically distinct from its S-enantiomer. The compound exists as a solid at room temperature and belongs to the class of aromatic amines with fluorinated substituents.

Basic Identification Data

The compound is characterized by the following key identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 865815-07-2 |

| Molecular Formula | C₉H₁₁ClF₃N |

| Molecular Weight | 225.64 g/mol |

| IUPAC Name | (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| PubChem Compound ID | 53484852 |

| Notation Type | Representation |

|---|---|

| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |

| Standard InChIKey | RSQQUJNUAPWZKX-FYZOBXCZSA-N |

| Isomeric SMILES | CC@HN.Cl |

| Canonical SMILES | CC(C1=CC=CC=C1C(F)(F)F)N.Cl |

These representations enable computational analysis and structure-based searches in chemical databases.

Physical Properties and Stability

The physical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride significantly influence its handling, storage, and applications in research settings.

Physical State and Appearance

The compound typically appears as a white to off-white crystalline powder. Its solid-state characteristics make it relatively stable under ambient conditions compared to many free amine compounds .

Solubility Profile

Understanding the solubility characteristics is critical for preparing solutions for experimental work:

| Solvent Type | Solubility |

|---|---|

| Water | Moderately soluble |

| Polar organic solvents (e.g., methanol, DMSO) | Highly soluble |

| Non-polar organic solvents | Limited solubility |

This solubility profile influences the choice of solvents for stock solution preparation and experimental design .

| Storage Condition | Recommended Usage Period |

|---|---|

| -80°C | Up to 6 months |

| -20°C | Up to 1 month |

| Room temperature | Store in a cool, dark place (<15°C) |

To enhance solubility when preparing solutions, heating to 37°C followed by ultrasonic bath treatment is recommended .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, each with distinct advantages depending on scale, available reagents, and required purity.

Asymmetric Reduction Approach

One common synthetic pathway involves the asymmetric reduction of the corresponding ketone:

-

Starting with 2-(trifluoromethyl)acetophenone

-

Asymmetric reduction using chiral catalysts

-

Conversion of the resulting alcohol to an amine via suitable methodology

-

Formation of the hydrochloride salt using controlled acidification

This approach typically yields the product with high enantiomeric purity, making it suitable for applications requiring stringent stereochemical control .

Biocatalytic Methods

Enzymatic approaches offer environmentally friendly alternatives for the synthesis of this chiral compound:

| Enzyme System | Advantages | Typical Yield |

|---|---|---|

| R-ω-transaminase (ATA117) | High stereoselectivity, mild conditions | Enantiomeric excess >99% |

| Alcohol dehydrogenase (ADH) | Promotes equilibrium shift, improves yield | Enhanced conversion rates |

The bienzyme cascade system combining these enzymes has demonstrated particularly promising results for the efficient synthesis of chiral intermediates similar to the target compound .

Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information:

-

¹H NMR spectrum shows characteristic signals for the aromatic protons, methyl group, and the proton at the chiral center

-

¹⁹F NMR displays a distinctive signal for the trifluoromethyl group

-

¹³C NMR confirms the carbon framework of the molecule

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) using chiral columns enables:

-

Determination of enantiomeric purity

-

Assessment of chemical purity

-

Quantification in complex matrices

Typical HPLC analysis employs C18 columns with gradient elution using acetonitrile and water containing 0.1% trifluoroacetic acid .

Applications in Research

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride finds application across multiple research domains due to its unique structural features.

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry for several reasons:

-

The trifluoromethyl group enhances lipophilicity and metabolic stability

-

The chiral center enables stereoselective interactions with biological targets

-

The aromatic ring provides a scaffold for further functionalization

These properties make it relevant in the development of potential pharmaceutical agents targeting various disease pathways .

Asymmetric Synthesis

In synthetic organic chemistry, the compound can function as:

-

A chiral auxiliary for stereoselective transformations

-

A resolving agent for racemic mixtures

-

A platform for developing new methodologies in asymmetric synthesis

Its well-defined stereochemistry makes it particularly valuable for reactions requiring stereochemical control .

Comparative Studies with Isomers

Research comparing the ortho-substituted compound ((R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride) with its para-substituted isomer ((R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride) provides insights into structure-activity relationships:

| Property | Ortho-Substituted (2-position) | Para-Substituted (4-position) |

|---|---|---|

| CAS Number | 865815-07-2 | 856645-99-3 |

| Stereochemical Influence | More pronounced due to proximity | More distributed effect |

| Receptor Binding | Different binding profile | Alternative interaction pattern |

| Application Focus | Unique stereochemical properties | Different pharmacological profile |

These comparative studies help researchers understand how positional isomerism affects chemical and biological properties .

Stock Solution Preparation

For experimental applications, proper preparation of stock solutions is critical to ensure reproducible results.

Concentration Guidelines

The following table provides guidance for preparing solutions of various concentrations:

| Desired Concentration | Volume Required for Different Amounts |

|---|---|

| 1 mg | |

| 1 mM | 4.4319 mL |

| 5 mM | 0.8864 mL |

| 10 mM | 0.4432 mL |

These calculations are based on the molecular weight of 225.64 g/mol .

Solution Preparation Recommendations

For optimal solution preparation:

-

Select appropriate solvent based on experimental requirements

-

Dissolve the compound completely (heating to 37°C and ultrasonic treatment may help)

-

Store in separate aliquots to avoid degradation from repeated freeze-thaw cycles

-

Monitor solution pH, as the hydrochloride salt can create acidic conditions

| Quantity | Price Range (USD) | Purity |

|---|---|---|

| 250 mg | $255 - $300 | ≥95% |

| 1 g | $510 - $1275 | ≥95% |

| 5 mg | $45 - $504 | ≥95% |

These prices reflect the specialized nature of this chiral compound and the synthetic complexity involved in its preparation .

Supplier Specifications

Different suppliers provide varying levels of documentation and quality:

-

Certificate of Analysis (CoA)

-

Nuclear Magnetic Resonance (NMR) spectral data

-

Chiral HPLC analysis

-

Optical rotation measurements

Researchers should consider these factors when selecting a supplier to ensure that the material meets their experimental requirements .

Comparison with Related Compounds

Comparison with Free Base Form

The hydrochloride salt offers distinct advantages over the free base form:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 127733-46-4 | 865815-07-2 |

| Molecular Formula | C₉H₁₀F₃N | C₉H₁₁ClF₃N |

| Molecular Weight | 189.18 g/mol | 225.64 g/mol |

| Solubility in Aqueous Media | Limited | Enhanced |

| Stability | More susceptible to degradation | Increased stability |

| Handling Properties | More challenging | More convenient |

The enhanced stability and solubility of the hydrochloride salt make it preferable for most research applications .

Structural Analogues

Several structural analogues with varying substitution patterns have been studied:

-

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol - Features two trifluoromethyl groups and an alcohol functionality

-

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine - Incorporates a pyridine ring instead of a benzene ring

-

(S)-1-(2-pyridyl)ethylamine - Contains a pyridine ring without the trifluoromethyl group

These structural variations enable researchers to explore structure-activity relationships and develop compounds with tailored properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume